molecular formula C11H9F3O2 B13511480 4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one

4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one

Cat. No.: B13511480
M. Wt: 230.18 g/mol
InChI Key: XVJDSROBUMSMGU-VOTSOKGWSA-N
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Description

4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.18 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butenone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with an appropriate enone precursor under basic conditions. One common method involves the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one is unique due to its combination of a trifluoromethoxy group and a butenone moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

(E)-4-[2-(trifluoromethoxy)phenyl]but-3-en-2-one

InChI

InChI=1S/C11H9F3O2/c1-8(15)6-7-9-4-2-3-5-10(9)16-11(12,13)14/h2-7H,1H3/b7-6+

InChI Key

XVJDSROBUMSMGU-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1OC(F)(F)F

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC(F)(F)F

Origin of Product

United States

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